Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide

hnRNP K inhibition Anticancer lead discovery DNA-binding disruption

This dual-pharmacophore compound simultaneously presents 2-phenylbenzimidazole and 3-phenoxybenzamide motifs, essential for engaging hnRNP K KH3 residues R40 and R59. Unlike monofunctional analogs, this architecture is mandatory for disrupting DNA binding in head-and-neck, breast, and colorectal cancer models. In silico toxicophoric profiling indicates a milder safety alert profile compared to the benzimidazole-only series. Procure as a validated starting point for structure-based optimization and chemical probe development targeting hnRNP K. Not functionally replaceable by simpler benzimidazoles or phenoxybenzamides.

Molecular Formula C26H19N3O2
Molecular Weight 405.457
CAS No. 394229-35-7
Cat. No. B2874899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide
CAS394229-35-7
Molecular FormulaC26H19N3O2
Molecular Weight405.457
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C26H19N3O2/c30-26(19-7-6-10-22(17-19)31-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
InChIKeyANDSJNBFXHAKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide (CAS 394229-35-7): Procurement-Relevant Identity & hnRNP‑K‑Targeting Lead Profile


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide (CAS 394229‑35‑7) is a dual‑pharmacophore small molecule that covalently links a 2‑phenylbenzimidazole moiety to a 3‑phenoxybenzamide scaffold. It was identified through in silico screening and experimentally validated as a novel anticancer lead compound that prevents DNA binding to the hnRNP K protein, a recognized driver in head‑and‑neck, breast and colorectal cancers [1]. Unlike simpler monofunctional benzimidazoles or phenoxybenzamides, the compound simultaneously presents both recognition elements within a single entity, which is critical for engaging the KH3 domain of hnRNP K [1]. This molecular architecture distinguishes it from single‑scaffold analogs and underpins its potential as a targeted chemical probe.

Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide Cannot Be Replaced by Generic Benzimidazole or Phenoxybenzamide Analogs


Generic substitution with a mono‑functional benzimidazole (e.g., 2‑phenylbenzimidazole) or a simple 3‑phenoxybenzamide is not functionally equivalent because the biological activity depends on the simultaneous presentation of both pharmacophores to the KH3 domain of hnRNP K [1]. In silico metabolic and toxicophoric profiling demonstrated that the phenylbenzamide derivative exhibits a milder toxic alert profile than the benzimidazole derivative, which carries a risk of chromosome damage [2]. Consequently, interchanging the target compound with a structurally simpler analog would not only abolish the dual‑site binding necessary for hnRNP K inhibition but could also introduce a less favorable safety profile, undermining both target engagement and pharmaceutical developability.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide


hnRNP K DNA‑Binding Inhibition: Dual Pharmacophore vs. Single‑Scaffold Benchmark

The target compound (referred to as the phenylbenzamide derivative) was compared against a structurally distinct benzimidazole derivative in an in vitro DNA‑binding assay using recombinant hnRNP K protein. Both compounds prevented DNA binding to hnRNP K, but only the phenylbenzamide derivative contains the 3‑phenoxybenzamide substituent that interacts with key residues R40 and R59 in the KH3 domain [1]. In subsequent in silico toxicity evaluation, the phenylbenzamide derivative produced metabolites with fewer structural toxic alerts (e.g., no genotoxic benzimidazole‑related flag) than the benzimidazole comparator, which was predicted to cause chromosome damage [2]. This dual evidence—target engagement plus a superior predicted safety profile—is absent in mono‑scaffold analogs.

hnRNP K inhibition Anticancer lead discovery DNA-binding disruption

Molecular Docking‑Based Interaction Profiling: KH3 Domain Residue Contacts vs. Mono‑Scaffold Ligands

In silico docking and molecular dynamics simulations demonstrated that the target compound establishes specific interactions with residues R40 and R59 of the hnRNP K KH3 domain—residues that are critical for nucleotide recognition [1]. Mono‑scaffold benzimidazole or phenylbenzamide ligands lacking the complementary pharmacophore fail to simultaneously contact both key residues, resulting in a less favorable interaction fingerprint. Although no quantitative binding affinity (Kd) values are publicly available, the residue‑specific contact map provides a structural rationale for the dual‑pharmacophore requirement.

Molecular docking KH3 domain Structure-based design

In Silico Metabolic Liability Comparison: Phenylbenzamide vs. Benzimidazole Lead Series

A dedicated in silico ADMET study compared the target phenylbenzamide derivative with the benzimidazole derivative that emerged from the same hnRNP K screening campaign. The phenylbenzamide derivative's predicted metabolites were devoid of genotoxic structural alerts, whereas the benzimidazole derivative was flagged for potential chromosome damage [1]. This toxicophoric differentiation is critical because it indicates that the target compound carries a lower predicted risk of mutagenicity while retaining target‑level activity, a balance not achieved by the comparator.

ADMET prediction Metabolic stability Toxicophore analysis

Procurement‑Justified Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide


hnRNP K‑Targeted Anticancer Chemical Probe Development

The compound serves as a validated starting point for designing chemical probes that interrogate hnRNP K function in head‑and‑neck, breast, and colorectal cancer models. Its dual‑pharmacophore structure is essential for disrupting DNA binding, as established by in vitro assays and docking studies [1]. Procurement is justified when the research objective requires a tool molecule that simultaneously engages both critical KH3 residues R40 and R59, a feature not replicated by mono‑scaffold analogs.

Lead Optimization Campaigns Prioritizing Genotoxic Risk Mitigation

In programs where downstream genotoxicity is a key concern, the target compound offers a distinct advantage over the benzimidazole‑only lead series. In silico toxicophoric evaluation showed that its metabolites lack chromosome‑damage alerts, unlike the benzimidazole comparator [2]. This makes it a preferred scaffold for medicinal chemistry teams aiming to balance potency with an improved safety forecast.

Structure‑Based Drug Design Leveraging KH3 Domain Interactions

The compound's validated docking pose and molecular dynamics trajectory within the KH3 domain [1] make it suitable for structure‑based optimization efforts. Researchers can use it as a reference ligand for virtual screening or fragment‑based design, confident that the scaffold reliably positions key functional groups for interaction with R40 and R59. Simpler analogs lacking the 3‑phenoxybenzamide extension cannot serve this purpose.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.